2-benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is an organic compound characterized by its unique structure, which includes a benzylidene group attached to a dioxoindane core with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-1,3-dioxoindane-5-carboxylic acid typically involves the condensation of benzaldehyde with 1,3-dioxoindane-5-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 2-benzyl-1,3-dioxoindane-5-carboxylic acid.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
Scientific Research Applications
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of functional materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidene-1,3-dioxoindane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
- 2-Benzyl-1,3-dioxoindane-5-carboxylic acid
- 2-Benzylidene-1,3-dioxoindane-4-carboxylic acid
Uniqueness
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is unique due to its specific geometric configuration (Z-isomer) and the position of the carboxylic acid group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H10O4 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
(2E)-2-benzylidene-1,3-dioxoindene-5-carboxylic acid |
InChI |
InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8+ |
InChI Key |
KAAZONMQZCIBTC-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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